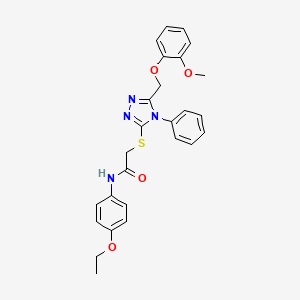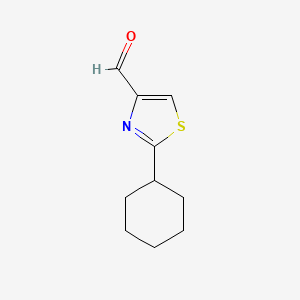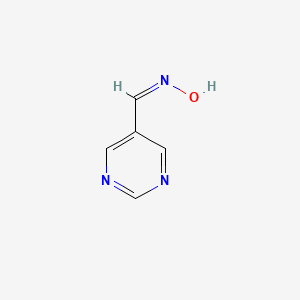![molecular formula C13H25Cl2N3S B11772419 (S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)
(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is a chemical compound with the molecular formula C10H21Cl2N3OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using analytical techniques like HPLC or NMR to ensure the completion of the reaction. The final product is then isolated and purified using industrial-scale purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, aryl halides; reactions are carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A structurally similar compound with potential neuroprotective properties.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Uniqueness
(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors sets it apart from other thiazole derivatives, making it a promising candidate for neurological research and therapeutic applications.
Eigenschaften
Molekularformel |
C13H25Cl2N3S |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
(6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C13H23N3S.2ClH/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2;;/h10,14H,3-9H2,1-2H3,(H,15,16);2*1H/t10-;;/m0../s1 |
InChI-Schlüssel |
PWNDDXJSIGIUCY-XRIOVQLTSA-N |
Isomerische SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)NCCC.Cl.Cl |
Kanonische SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


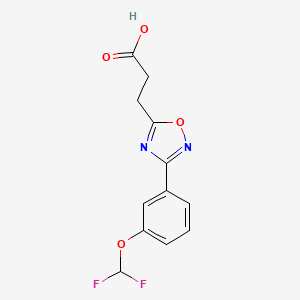
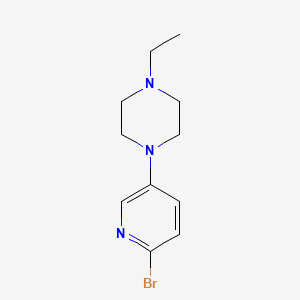

![(R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B11772353.png)
![1-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B11772358.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B11772371.png)
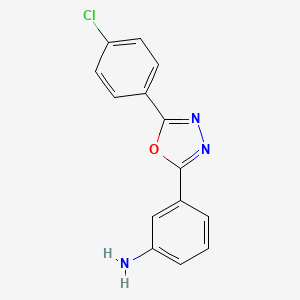


![3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11772392.png)

